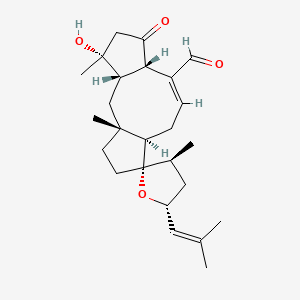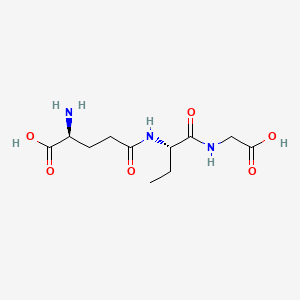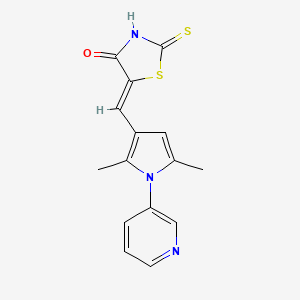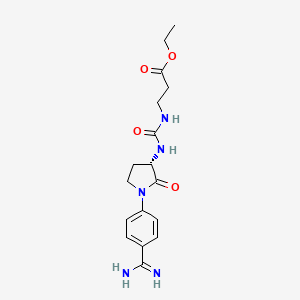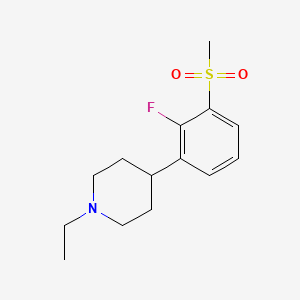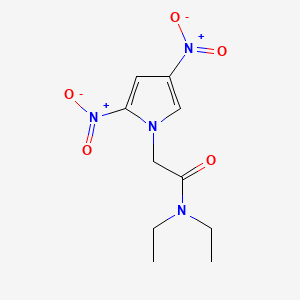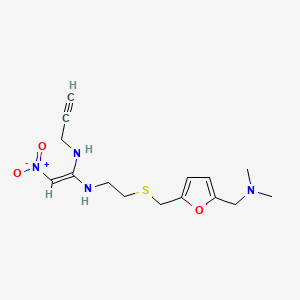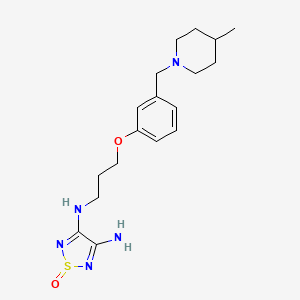
2-(2-(2-Methoxyethoxy)ethoxy)ethylmethansulfonat
Übersicht
Beschreibung
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C8H18O6S. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties. The compound is known for its ability to act as a reagent in organic synthesis, particularly in the formation of ethers and other related compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of ethers and other related compounds. The reactions are typically carried out in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of the nucleophiles .
Major Products Formed
The major products formed from reactions involving 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate depend on the specific reaction conditions and reagents used. Common products include various ethers, alkenes, and other substituted organic compounds .
Wirkmechanismus
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, leading to the formation of a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: This compound is a precursor in the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate and shares similar chemical properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: This compound is used in polymer chemistry and has similar reactivity due to the presence of the methoxyethoxy groups.
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is unique due to its high reactivity and versatility in chemical synthesis. Its ability to act as an electrophile and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAUVJFLPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

